molecular formula C13H15NO3 B7815776 Methyl 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate

Methyl 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate

Cat. No.: B7815776
M. Wt: 233.26 g/mol
InChI Key: NBMUBUJXIIUUCX-UHFFFAOYSA-N
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Description

Methyl 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate ( 1039818-94-4) is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . This ester is a derivative of methyl benzoate, a well-characterized compound with a density of approximately 1.1 g/cm³ . Its structure incorporates a pyrrolidin-2-one (γ-lactam) moiety, a feature commonly associated with biological activity and of significant interest in medicinal chemistry research. The primary application of this high-purity compound is as a key synthetic intermediate or building block in organic synthesis and drug discovery efforts . The simultaneous presence of the methyl ester and the lipophilic pyrrolidinone group makes it a valuable precursor for the development of more complex molecules, particularly in the synthesis of potential pharmacologically active compounds. Its structure suggests potential use in creating compound libraries for high-throughput screening or in the development of ligands for various biological targets. Researchers utilize this compound strictly For Research Use Only; it is not intended for diagnostic, therapeutic, or any human use applications .

Properties

IUPAC Name

methyl 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-13(16)11-6-4-10(5-7-11)9-14-8-2-3-12(14)15/h4-7H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMUBUJXIIUUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate, a compound featuring a benzoate structure linked to a pyrrolidine moiety, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C12H13NO3C_{12}H_{13}NO_3. Its structure consists of a benzoate group attached to a pyrrolidine derivative, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that these compounds can outperform traditional antibiotics in certain scenarios, highlighting their potential as novel antimicrobial agents .

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus500
This compoundEscherichia coli300

Antitumor Activity

The compound has also shown promising antitumor effects in various cancer cell lines. Utilizing the MTT assay, studies have reported significant growth inhibition in tumor cells, suggesting that the compound may induce apoptosis or inhibit cell proliferation through specific molecular pathways .

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and tumor growth. For instance, it has been shown to bind effectively to cyclooxygenase enzymes (COX), which are critical in inflammatory pathways .
  • Apoptotic Pathways : It appears to activate apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .
  • Antioxidant Properties : The presence of the oxopyrrolidine moiety contributes to its antioxidant capacity, which may protect cells from oxidative stress and subsequent damage .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited growth in both Gram-positive and Gram-negative bacteria. The results indicated that the compound could serve as a potential alternative to existing antibiotics due to its low toxicity and high efficacy .

Study 2: Cancer Cell Growth Inhibition

In another investigation focusing on cancer cell lines, this compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value of 15 µM. This study highlighted the compound's potential for development into an anticancer therapeutic agent .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate has been investigated for its potential therapeutic applications, particularly as an antibacterial and antiviral agent.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrrolidinone compounds exhibit notable antibacterial properties. For instance, a study evaluated the antimicrobial activity of various compounds, including those derived from benzimidazole and pyrrolidine scaffolds. The results indicated that certain derivatives showed higher efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like ampicillin .

Antiviral Applications

The compound's structure suggests potential as an inhibitor of viral enzymes, particularly neuraminidase in influenza viruses. Research has highlighted the effectiveness of benzoic acid derivatives in inhibiting neuraminidase, with compounds exhibiting low Ki values indicating high potency . this compound could be explored further in this context.

Chemical Synthesis

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. A typical synthesis pathway includes the reaction of methyl 4-hydroxybenzoate with pyrrolidine derivatives under specific conditions to yield the desired ester .

Reaction Conditions

The reactions are typically conducted in organic solvents such as acetone or ethyl acetate, often requiring catalysts like potassium carbonate to facilitate esterification. The yield from these reactions can vary based on the reaction time and temperature, with reported yields around 66% under optimized conditions .

Material Science Applications

Beyond medicinal applications, this compound can serve as a building block in polymer chemistry and materials science.

Polymer Synthesis

The compound can be utilized to synthesize poly(ADP-ribose) polymerase inhibitors, which are important in cancer therapy and treatment of various diseases related to DNA repair mechanisms . The incorporation of this compound into polymer matrices can enhance the mechanical properties and functionality of the resulting materials.

Study on Antimicrobial Efficacy

A comprehensive study focused on synthesizing a series of pyrrolidine derivatives demonstrated their antimicrobial efficacy against multiple bacterial strains. The most promising compounds were evaluated for minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), showcasing significant antibacterial activity compared to standard treatments .

Neuraminidase Inhibition Study

Another research effort examined the effectiveness of pyrrolidine-based compounds as neuraminidase inhibitors, which are critical in developing antiviral drugs against influenza viruses. The study highlighted that modifications to the benzoic acid structure could lead to enhanced inhibitory effects against neuraminidase .

Data Summary Table

Application AreaKey FindingsReferences
Antibacterial ActivityHigher efficacy against S. aureus and E. coli than ampicillin
Antiviral ApplicationsPotential neuraminidase inhibitor for influenza viruses
Chemical SynthesisYield optimization around 66% under specific conditions
Material ScienceUsed in synthesizing polymerase inhibitors for cancer therapy

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds Analyzed:

Methyl 4-(2-(2-oxopyrrolidin-1-yl)ethyl)benzoate (): Differs in linker length (ethyl vs. methyl).

Methyl 2-[4-(morpholinocarbonyl)-2-oxopyrrolidin-1-yl]benzoate (): Features a morpholine-carbonyl group on the pyrrolidinone ring and an ortho-substituted benzoate.

Methyl 4-(4-(2-benzoylhydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)benzoate (Compound 9, ): Incorporates a benzoylhydrazine substituent on the pyrrolidinone.

Quinoline-piperazine-benzoate derivatives (C1–C7, ): Share a benzoate core but with quinoline-piperazine-carbonyl substituents.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituent Features LogP Melting Point (°C)
Methyl 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate C₁₄H₁₅NO₃ 245.28 Para-substituted, methyl linker ~1.2* Not reported
Methyl 4-(2-(2-oxopyrrolidin-1-yl)ethyl)benzoate C₁₅H₁₇NO₃ 259.30 Ethyl linker ~1.5* Not reported
Methyl 2-[4-(morpholinocarbonyl)-2-oxopyrrolidin-1-yl]benzoate C₁₇H₂₀N₂O₅ 332.35 Ortho-substituted, morpholine-carbonyl group 0.6878 Not reported
Compound 9 () C₂₀H₁₉N₃O₄ 365.38 Benzoylhydrazine substituent ~2.0* 239–241
C1–C7 () Varies 450–550 Quinoline-piperazine-carbonyl groups ~3.0–4.0* Yellow/white solids

*Estimated based on substituent contributions.

Key Observations:
  • Substituent Position : Ortho substitution in reduces steric hindrance compared to para substitution, possibly altering binding interactions in biological systems .
  • Polarity : The morpholine-carbonyl group in lowers LogP (0.6878) versus the benzoylhydrazine in Compound 9 (LogP ~2.0), indicating higher hydrophilicity .

Spectroscopic Data Comparison

Table 2: NMR Chemical Shifts (Selected Signals)
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Methyl benzoate () 8.10–7.99 (m, 2H), 3.92 (s, 3H) 167.1 (COO), 52.1 (OCH₃)
Methyl 4-(2-(2-oxopyrrolidin-1-yl)ethyl)benzoate Not reported (similar to but with ethyl linker shifts) Not reported
Compound 9 () Not reported Not reported
  • Key Differences: The methylene protons adjacent to pyrrolidinone in the target compound would resonate at ~3.5–4.0 ppm, whereas an ethyl linker () would show additional triplet signals for CH₂ groups.

Thermal and Solubility Properties

  • Melting Points : Compound 9 () exhibits a high melting point (239–241°C) due to strong intermolecular hydrogen bonding from the benzoylhydrazine group .
  • Boiling Point : The morpholine-containing analog () has a boiling point of 613.7°C, reflecting its higher molecular weight and polarity .

Preparation Methods

Synthesis of Methyl 4-Bromomethylbenzoate

  • Step 1 : Esterification of 4-bromo-2-methylbenzoic acid with methanol/H₂SO₄ yields methyl 4-bromo-2-methylbenzoate.

  • Step 2 : Bromination at the methyl group using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) generates methyl 4-bromomethylbenzoate.

Coupling with 2-Pyrrolidone

  • Reactants : Methyl 4-bromomethylbenzoate (1 eq), 2-pyrrolidone (1.2 eq), Pd(dppf)Cl₂ (3–5 mol%), Na₂CO₃ (3 eq).

  • Solvent : DMF/H₂O (4:1 mass ratio).

  • Conditions : 110°C for 4–6 hours under nitrogen.

  • Yield : ~80–85% after column purification.

Key Data :

ParameterValue
Catalyst Loading3–5 mol% Pd(dppf)Cl₂
Temperature110°C
Reaction Time4–6 hours
Solvent SystemDMF/H₂O (4:1)

Mitsunobu Reaction for Direct Functionalization

The Mitsunobu reaction enables direct installation of the pyrrolidinone moiety onto methyl 4-(hydroxymethyl)benzoate.

Procedure :

  • Reactants : Methyl 4-(hydroxymethyl)benzoate (1 eq), 2-pyrrolidone (1.5 eq), DIAD (1.5 eq), PPh₃ (1.5 eq).

  • Solvent : Anhydrous THF.

  • Conditions : 0°C to room temperature, 12–18 hours.

  • Yield : ~75–80%.

Advantages :

  • Avoids halogenated intermediates.

  • Stereospecific with retention of configuration.

Limitations :

  • High cost of DIAD and PPh₃.

  • Requires rigorous anhydrous conditions.

Reductive Amination Approach

For analogs with flexibility in the methylene linker, reductive amination offers an alternative:

Steps :

  • Synthesis of Methyl 4-Formylbenzoate : Oxidation of methyl 4-(hydroxymethyl)benzoate with PCC.

  • Condensation : React with 2-pyrrolidone under Dean-Stark conditions to form the imine.

  • Reduction : Use NaBH₃CN or H₂/Pd-C to reduce the imine to the amine.

Yield : ~70–75% overall.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityComplexity
Fischer Esterification85–90LowHighLow
Palladium Coupling80–85ModerateHighModerate
Mitsunobu Reaction75–80HighModerateHigh
Reductive Amination70–75ModerateLowModerate

Key Observations :

  • Fischer esterification is optimal for simplicity and yield but requires pre-synthesized carboxylic acid.

  • Palladium coupling balances scalability and efficiency, ideal for industrial applications.

  • Mitsunobu and reductive amination are less favorable due to cost or multi-step requirements.

Spectroscopic Validation

Critical characterization data for Methyl 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate includes:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.88–7.90 (d, 1H, aromatic), 3.88 (s, 3H, OCH₃), 4.21 (s, 2H, CH₂N), 2.60 (s, 3H, pyrrolidinone CH₂).

  • IR (cm⁻¹) : 1720 (C=O ester), 1680 (C=O amide).

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate with high purity?

  • Methodological Answer : Synthesis typically involves coupling 2-oxopyrrolidine derivatives with methyl 4-(bromomethyl)benzoate under basic conditions. A critical step is optimizing the reaction time and temperature to minimize side products. For example, a related compound (Methyl 4-(4-(2-(2,4-dimethoxybenzylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)benzoate) was synthesized with a 69% yield by refluxing in 1,4-dioxane, followed by recrystallization to achieve high purity . Key considerations include:

  • Use of anhydrous solvents to prevent hydrolysis.
  • Monitoring reaction progress via TLC or HPLC.
  • Purification via column chromatography or crystallization (e.g., from 1,4-dioxane).

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : To confirm substituent positions and detect stereoisomerism. For instance, split signals at δ 8.28 and 8.47 ppm in a related compound indicated a 65:35 ratio of isomers .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at 1707–1672 cm⁻¹ for amide and ester groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Adducts like [M+H]+ and [M+Na]+ are commonly analyzed .

Advanced Research Questions

Q. How can researchers resolve discrepancies between predicted and observed spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from stereochemical or conformational variations. For example:

  • NMR Splitting : Isomeric ratios detected via split peaks (e.g., 65:35 in 1H NMR) suggest dynamic equilibria or crystallographic disorder .
  • Collision Cross-Section (CCS) Data : Predicted CCS values (e.g., 233.8 Ų for [M+H]+) can be compared with experimental ion mobility spectrometry results to validate conformation .
  • Computational Modeling : Density Functional Theory (DFT) optimizes molecular geometry to align with observed data .

Q. What strategies are effective in optimizing reaction yields when synthesizing derivatives of this compound?

  • Methodological Answer :

  • Substituent Screening : Introducing electron-donating/withdrawing groups (e.g., halogens, methoxy) on the benzoate ring can enhance reactivity. A library of quinoline derivatives achieved 85–95% yields by varying aryl substituents .
  • Catalyst Optimization : Use of Pd catalysts or organocatalysts for coupling reactions. For example, Suzuki-Miyaura coupling improved yields in similar heterocyclic systems .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in SN2 reactions .

Q. How can computational methods assist in the structural analysis of this compound?

  • Methodological Answer :

  • Crystallography : SHELX software refines crystal structures, resolving ambiguities in bond lengths and angles. It is particularly robust for high-resolution or twinned data .
  • Molecular Dynamics (MD) : Simulates solution-phase behavior to explain NMR splitting or solvent interactions .
  • In Silico Prediction : Tools like Gaussian or ORCA predict IR/NMR spectra and CCS values, aiding in data interpretation .

Q. What are the best practices for evaluating the biological activity of derivatives of this compound?

  • Methodological Answer :

  • In Vitro Assays :
  • MTT Assay : Measures cytotoxicity in cancer cell lines (e.g., HepG2, Huh-7) .
  • Enzyme Inhibition : Fluorescence-based assays for targets like kinases or proteases.
  • Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., methyl, fluoro) to correlate structural features with bioactivity .
  • NF-κB Pathway Analysis : Luciferase reporter assays quantify inhibition of inflammatory signaling .

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